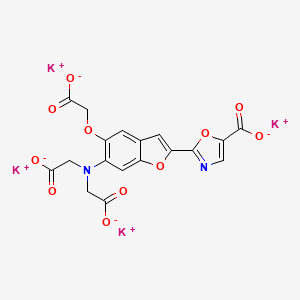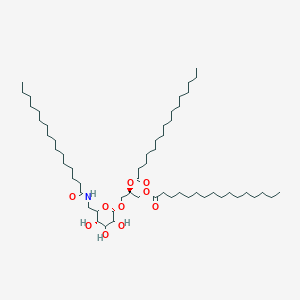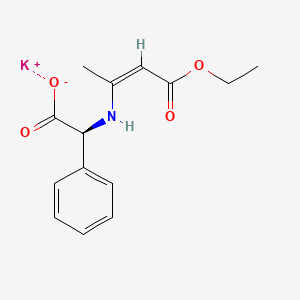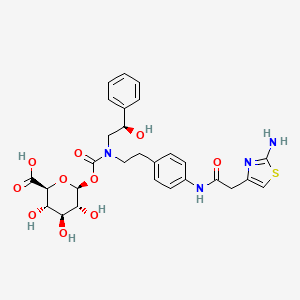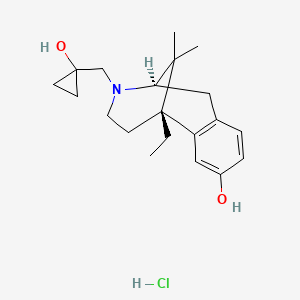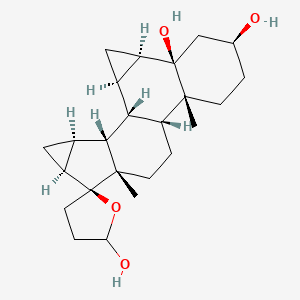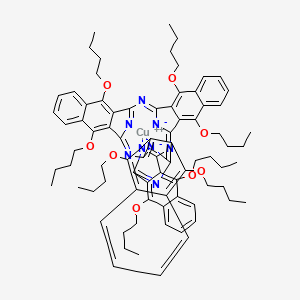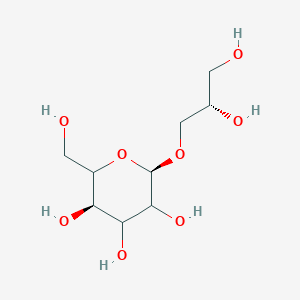
(2S)-Glycerol-O-beta-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-Glycerol-O-beta-D-galactopyranoside, commonly known as lactitol, is a sugar alcohol that is widely used as a sugar substitute. It is a white crystalline powder that is soluble in water and has a sweet taste. Lactitol is used in many food products such as baked goods, dairy products, and confectionery. In addition to its use as a sugar substitute, lactitol has also been studied for its potential health benefits.
Mécanisme D'action
Lactitol is a sugar alcohol that is not completely absorbed in the small intestine. Instead, it is fermented by bacteria in the large intestine, producing short-chain fatty acids and gases such as hydrogen and methane. This fermentation process can have beneficial effects on gut health and may also contribute to the glycemic control benefits observed in some studies.
Effets Biochimiques Et Physiologiques
Lactitol is a low-calorie sweetener that does not raise blood glucose levels as much as traditional sugars. It has been shown to have a lower glycemic index than sucrose, meaning it does not cause a rapid spike in blood sugar levels. Lactitol has also been shown to have prebiotic effects, promoting the growth of beneficial bacteria in the gut and improving digestive health.
Avantages Et Limitations Des Expériences En Laboratoire
Lactitol has several advantages for use in lab experiments. It is readily available, stable, and easy to handle. Lactitol is also a low-calorie sweetener, which can be useful in studies where calorie intake needs to be controlled. However, lactitol does have some limitations. It is not as sweet as sucrose, which may affect its use in studies where sweetness is an important factor. Additionally, lactitol can have laxative effects at high doses, which may need to be taken into consideration in some studies.
Orientations Futures
There are several potential future directions for research on lactitol. One area of interest is its potential as a prebiotic, promoting the growth of beneficial bacteria in the gut. Further studies could explore the effects of lactitol on gut microbiota and its potential as a therapeutic agent for digestive disorders. Another area of interest is the potential for lactitol to improve glycemic control in individuals with diabetes. Future studies could explore the optimal dosing and timing of lactitol to achieve these effects. Finally, lactitol could be studied for its potential as a low-calorie sweetener in a variety of food products.
Conclusion:
Lactitol is a sugar alcohol that has been studied for its potential health benefits. It is synthesized from lactose and has prebiotic effects, promoting the growth of beneficial bacteria in the gut. Lactitol has also been shown to have a lower glycemic index than sucrose, making it a potential therapeutic agent for individuals with diabetes. While lactitol has several advantages for use in lab experiments, it does have some limitations that need to be taken into consideration. Future research on lactitol could explore its potential as a therapeutic agent for digestive disorders and diabetes, as well as its use as a low-calorie sweetener in food products.
Méthodes De Synthèse
Lactitol can be synthesized by the reduction of lactose, a disaccharide composed of glucose and galactose. The reduction of lactose is typically carried out using a chemical reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst. The resulting product is lactitol, which can be further purified and crystallized.
Applications De Recherche Scientifique
Lactitol has been studied for its potential health benefits, particularly in the areas of digestive health and glycemic control. Studies have shown that lactitol may have prebiotic effects, promoting the growth of beneficial bacteria in the gut and improving digestive health. Lactitol has also been studied for its potential to improve glycemic control in individuals with diabetes.
Propriétés
IUPAC Name |
(2R,5R)-2-[(2S)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5?,6-,7?,8?,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJUPBDCSOGIKX-XMKNKTICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@@H](C(C([C@@H](O1)OC[C@H](CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-Glycerol-O-beta-D-galactopyranoside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


